Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)-
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Overview
Description
Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)- is a complex organic compound featuring a thiadiazole ring, an acetamide group, and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)- typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and ethyl chloroacetate, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Acetamide Group: This step involves the reaction of the thiadiazole derivative with acetic anhydride or acetyl chloride.
Substitution with Methyl(phenylmethyl)amino Group: The final step involves the substitution reaction where the acetamide derivative reacts with methyl(phenylmethyl)amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including potential antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)- exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the substituted amine group are likely involved in binding interactions with these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)-
- **Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(ethyl(phenylmethyl)amino)-
Uniqueness
Compared to similar compounds, Acetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methyl(phenylmethyl)amino)- may exhibit unique properties due to the specific substitution pattern on the thiadiazole ring and the amine group
Properties
CAS No. |
141400-71-7 |
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Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H18N4OS/c1-3-13-16-17-14(20-13)15-12(19)10-18(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,17,19) |
InChI Key |
FIZVNILUSSJCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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